2-Bromophenyl benzenesulfonate

Catalog No.
S15251394
CAS No.
41480-10-8
M.F
C12H9BrO3S
M. Wt
313.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromophenyl benzenesulfonate

CAS Number

41480-10-8

Product Name

2-Bromophenyl benzenesulfonate

IUPAC Name

(2-bromophenyl) benzenesulfonate

Molecular Formula

C12H9BrO3S

Molecular Weight

313.17 g/mol

InChI

InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H

InChI Key

OAILHIDJWLPOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br

2-Bromophenyl benzenesulfonate is an organic compound with the molecular formula C13H11BrO3S. It features a bromine atom on the phenyl ring and a benzenesulfonate moiety, which contributes to its reactivity and utility in organic synthesis. This compound is derived from benzenesulfonic acid and is characterized by its ability to undergo various chemical transformations due to the presence of both the bromine and sulfonate groups. Its unique structure allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules .

, including:

  • Nucleophilic Substitution: The bromine atom serves as a good leaving group, allowing nucleophiles such as amines or thiols to replace it, forming new carbon-nucleophile bonds.
  • Oxidation: The methyl group within the sulfonate moiety can be oxidized to yield carboxylic acid derivatives.
  • Reduction: Under specific conditions, the sulfonate group can be reduced to form sulfides .

The mechanism of action primarily involves nucleophilic substitution, where nucleophiles attack the electrophilic carbon attached to the bromine atom, leading to the formation of substituted products .

The synthesis of 2-bromophenyl benzenesulfonate can be achieved through several methods:

  • Reaction of 2-Bromophenol with Benzenesulfonyl Chloride: This method involves treating 2-bromophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine at room temperature. This reaction forms an ester bond between the phenol and the sulfonyl chloride, yielding 2-bromophenyl benzenesulfonate.
  • Industrial Methods: In industrial applications, automated reactors and continuous flow systems may be employed to enhance yield and purity while minimizing by-products. Optimizing reaction conditions is crucial for maximizing efficiency.

2-Bromophenyl benzenesulfonate is primarily used in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing more complex compounds, including those used in medicinal chemistry and materials science.

Several compounds share structural similarities with 2-bromophenyl benzenesulfonate, each exhibiting unique properties:

Compound NameKey Features
4-MethylbenzenesulfonateContains a methyl group on the sulfonate moiety; used in similar synthetic applications.
2-Iodophenyl benzenesulfonateContains iodine instead of bromine; exhibits different reactivity patterns due to the leaving group's nature.
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonateA tosyl ester derivative with an amino-oxoethyl group; used in medicinal chemistry for selective reactions.

Uniqueness: The distinct substitution pattern of 2-bromophenyl benzenesulfonate, characterized by both a bromine atom and a sulfonate group, imparts unique reactivity compared to other similar compounds. This allows for selective reactions that are not possible with other halogenated or sulfonated derivatives .

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

311.94558 g/mol

Monoisotopic Mass

311.94558 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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